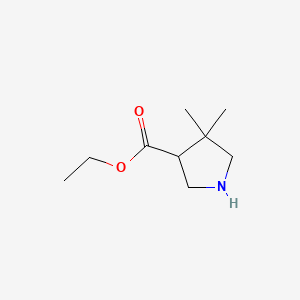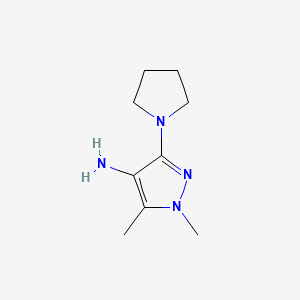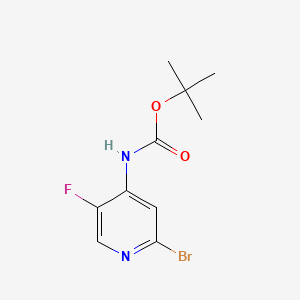
Ethyl 4,4-dimethylpyrrolidine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4,4-dimethylpyrrolidine-3-carboxylate is a chemical compound with the molecular formula C9H17NO2 . It is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyrrolidine ring, which is a five-membered ring with one nitrogen atom, and two methyl groups attached to the 4th carbon of the ring . The 3rd carbon of the ring is attached to a carboxylate group that is esterified with an ethyl group .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the searched resources, pyrrolidine derivatives are known to be versatile scaffolds in drug discovery . They can undergo various chemical reactions to obtain compounds for the treatment of human diseases .Aplicaciones Científicas De Investigación
Enantioselective Synthesis and Reactions
- Enantioselective Michael Reactions : A study on the Michael reaction of chiral secondary enaminoesters, including derivatives similar to Ethyl 4,4-dimethylpyrrolidine-3-carboxylate, with 2-substituted nitroethylenes demonstrates the synthesis of pyrrolidine-3-carboxylates with good to excellent diastereoselectivity. This process is significant for the enantioselective synthesis of complex organic compounds (Revial et al., 2000).
Catalysis and Annulation
- Phosphine-Catalyzed Annulation : The use of Ethyl 2-methyl-2,3-butadienoate, acting as a 1,4-dipole synthon in [4 + 2] annulation with N-tosylimines catalyzed by organic phosphine, illustrates a method for synthesizing highly functionalized tetrahydropyridines. This highlights the compound's role in facilitating complex reaction pathways, leading to substances with significant regioselectivity and diastereoselectivities (Xue-Feng Zhu et al., 2003).
Functional Derivatives and Molecular Structure
- Functional Derivatives Synthesis : Research on the condensation of Ethyl 4-(Chloromethyl)-2,6-dimethylpyridine-3-carboxylate with phenols and anilines led to the creation of aryl pyridin-4-ylmethyl ethers and dihydropyrrolo[3,4-c]-pyridin-3-ones, showcasing the versatility of ethyl pyrrolidine carboxylates in synthesizing heterocyclic compounds with varied functional groups (Dikusar et al., 2018).
Photophysical Studies
- Photophysical Behavior : A novel 4-aza-indole derivative, related to this compound, demonstrated unique photophysical properties across different solvents, showing potential for applications in bio-sensing, labeling, and optoelectronic devices due to its reverse solvatochromism behavior (Ebru Bozkurt & Ş. D. Doğan, 2018).
Quantum Chemical Studies
- Quantum Chemical Analysis : The synthesis and detailed quantum chemical analysis of ethyl 4-[2-(carbamoyl)hydrazinylidene]-3,5-dimethyl-1H-pyrrole-2-carboxylate and its dimer have been conducted, revealing insights into the molecular structure, spectroscopic properties, and the nature of intermolecular interactions. This study exemplifies the compound's role in understanding molecular interactions and designing new materials with specific electronic properties (Singh et al., 2013).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
ethyl 4,4-dimethylpyrrolidine-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-4-12-8(11)7-5-10-6-9(7,2)3/h7,10H,4-6H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRUQRKOQOOUEJT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CNCC1(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-Methyl-4'-(methylthio)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B582482.png)

![1-Methyl-1-[4-(diphenylphosphino)benzyl]pyrrolidinium Bromide](/img/structure/B582485.png)


![4-(Benzyloxy)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B582491.png)






![1-Benzyl-1,6-diazaspiro[3.3]heptane hemioxalate](/img/structure/B582503.png)

